molecular formula C19H15ClFN5O3 B2674771 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2319720-08-4

4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2674771
CAS No.: 2319720-08-4
M. Wt: 415.81
InChI Key: JTCGVMGXIGNOTF-UHFFFAOYSA-N
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Description

4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound featuring a unique combination of functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the oxazole and piperazine rings, along with the chlorophenyl and fluoropyrimidinyl substituents, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a 2-chlorophenyl ketone and an appropriate nitrile under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the oxazole intermediate.

    Introduction of the Fluoropyrimidinyl Group: The final step involves coupling the fluoropyrimidinyl group to the piperazine ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings (chlorophenyl and fluoropyrimidinyl) can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to alterations in cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-chloropyrimidin-2-yl)piperazin-2-one
  • 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-methylpyrimidin-2-yl)piperazin-2-one

Uniqueness

The unique combination of the fluoropyrimidinyl group and the oxazole ring in 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one distinguishes it from similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3/c1-11-16(17(24-29-11)13-4-2-3-5-14(13)20)18(28)25-6-7-26(15(27)10-25)19-22-8-12(21)9-23-19/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCGVMGXIGNOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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